Butylsuccinic Anhydride

説明

Contextualization within the Succinic Anhydride (B1165640) Class

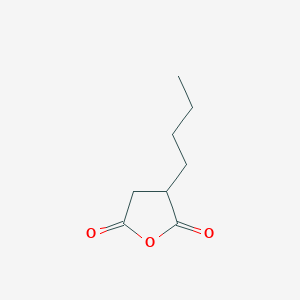

Butylsuccinic anhydride belongs to the family of cyclic dicarboxylic anhydrides. The fundamental structure is that of succinic anhydride, a five-membered ring containing two carbonyl groups and an oxygen atom, with the chemical formula (CH₂CO)₂O. wikipedia.orgmdpi.com What distinguishes this compound is the presence of a butyl group (-C₄H₉) attached to the carbon atom of the succinic anhydride ring. This alkyl substituent significantly influences the compound's physical and chemical properties, most notably increasing its hydrophobicity compared to the parent succinic anhydride.

The general class of alkyl succinic anhydrides (ASAs), to which this compound belongs, are recognized for their reactivity, which stems from the strained ring and the two electrophilic carbonyl carbons. This reactivity allows them to readily participate in reactions with nucleophiles such as alcohols and amines, leading to the formation of monoesters and amides, respectively. wikipedia.org The length of the alkyl chain in ASAs can be varied, which in turn modifies the properties of the resulting derivatives, a feature that is widely exploited in industrial applications. marketresearchfuture.com

Academic Significance and Research Trajectory

The academic and industrial interest in alkyl succinic anhydrides, including the butyl derivative, has been driven by their utility as versatile chemical intermediates. A significant area of research and application for ASAs has been in the paper industry, where they are used as sizing agents to control the absorption of water and printing inks. wikipedia.org The reaction of the anhydride with the hydroxyl groups of cellulose (B213188) fibers imparts a hydrophobic character to the paper. wikipedia.orgwikipedia.org While much of the literature focuses on longer-chain ASAs for this purpose, the underlying chemistry is directly applicable to this compound.

Another major field of investigation and application for alkyl succinic anhydrides is in the formulation of lubricant additives. marketresearchfuture.combusinessresearchinsights.com Specifically, they are precursors to the synthesis of succinimide (B58015) dispersants. These additives are crucial in engine oils to prevent the agglomeration of soot and sludge particles, thereby maintaining engine cleanliness and performance. The synthesis typically involves the reaction of an alkyl succinic anhydride with a polyamine.

The research trajectory for alkyl succinic anhydrides has also seen a trend towards the development of more sustainable and environmentally friendly products. marketresearchfuture.com This includes the use of bio-based raw materials for their synthesis. As a C4-alkyl succinic anhydride, the butyl derivative is part of a market that is seeing steady growth due to the increasing demand for high-performance lubricants, polymers, and coatings in various industries, including automotive and construction. marketresearchfuture.com

Detailed research findings on this compound specifically can be found in its role as a building block in organic synthesis. For instance, it is used in the preparation of more complex molecules where the butyl group can introduce specific steric and electronic effects.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-butyloxolane-2,5-dione | fishersci.ca |

| CAS Number | 2035-76-9 | fishersci.ca |

| Molecular Formula | C₈H₁₂O₃ | fishersci.ca |

| Molecular Weight | 156.18 g/mol | fishersci.ca |

| Melting Point | 46 °C | fishersci.ca |

| Physical Form | Crystal-Powder at 20°C | fishersci.ca |

| Color | White-Yellow | fishersci.ca |

Synthesis of this compound

The synthesis of succinic anhydrides, including this compound, can be achieved through several laboratory and industrial methods. A common laboratory preparation involves the dehydration of the corresponding dicarboxylic acid, in this case, butylsuccinic acid. This dehydration can be accomplished by heating the acid with a dehydrating agent such as acetyl chloride or phosphorus oxychloride. orgsyn.org Another established method is the catalytic hydrogenation of the corresponding maleic anhydride derivative. wikipedia.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-butyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJAWXMCLJVBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284578 | |

| Record name | Butylsuccinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-76-9 | |

| Record name | 2035-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylsuccinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylsuccinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Butylsuccinic Anhydride and Its Isomers

Alkylation Strategies for Substituted Succinic Anhydride (B1165640) Synthesis

Alkylation of pre-existing succinic acid derivatives provides a direct route to substituted analogs. A key strategy involves the generation of a dianion intermediate, which can then be reacted with an appropriate electrophile.

Preparation via Dianion Alkylation of tert-Butylsuccinate

A useful method for the preparation of monosubstituted succinic acids and their corresponding anhydrides involves the alkylation of the dianion of a tert-butylsuccinate. researchgate.netresearchgate.net This approach leverages the tert-butyl group as a sterically bulky protecting group for one of the carboxylic acid functionalities, allowing for regioselective alkylation.

The synthesis begins with the ring-opening of succinic anhydride to form a mono-tert-butyl ester. core.ac.uk This tert-butylsuccinate is advantageous as it is soluble in ethereal solvents, which helps to minimize self-condensation reactions. core.ac.uk Treatment of the tert-butylsuccinate with a strong base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) generates the corresponding dianion. core.ac.uk This dianion can then be alkylated at the α-carbon relative to the ester by reacting it with an alkyl halide, such as a butyl halide, to introduce the desired substituent. core.ac.uk Subsequent removal of the tert-butyl protecting group, typically under acidic conditions using trifluoroacetic acid in dichloromethane, yields the 2-substituted succinic acid. core.ac.uk This diacid can then be readily converted to the corresponding anhydride.

This methodology has proven effective for the synthesis of various monosubstituted succinic acids. researchgate.net For instance, the alkylation of the dianion of tert-butylsuccinate with different alkyl halides has been successfully demonstrated. core.ac.uk

Catalytic Carbonylation Approaches for Succinic Anhydride Derivatives

Catalytic carbonylation reactions offer an atom-economical approach to succinic anhydrides by incorporating carbon monoxide directly into organic substrates. These methods often utilize transition metal catalysts to achieve high efficiency and selectivity.

Epoxide Double Carbonylation to Succinic Anhydrides

A significant advancement in the synthesis of succinic anhydrides is the one-pot double carbonylation of epoxides. acs.orgnih.govresearchgate.net This process involves the sequential insertion of two molecules of carbon monoxide into an epoxide, first forming a β-lactone intermediate, which is then further carbonylated to the succinic anhydride. acs.orgnih.govresearchgate.net

The development of bimetallic catalyst systems has been pivotal for the success of epoxide double carbonylation. A highly active and selective catalyst for this transformation is [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻, where ClTPP represents meso-tetra(4-chlorophenyl)porphyrinato and THF is tetrahydrofuran. acs.orgnih.govresearchgate.net This catalyst facilitates both the initial carbonylation of the epoxide to a β-lactone and the subsequent carbonylation of the β-lactone to the succinic anhydride. acs.orgnih.govresearchgate.net

The reaction scope is broad, accommodating a variety of substituted epoxides bearing aliphatic, aromatic, alkene, ether, ester, alcohol, nitrile, and amide functional groups. acs.orgnih.gov This versatility allows for the synthesis of a wide range of succinic anhydride derivatives. Furthermore, the use of enantiomerically pure epoxides results in the formation of enantiomerically pure anhydrides with excellent retention of stereochemistry. acs.orgnih.gov

Other catalyst systems, such as those based on chromium, have also been explored. In general, the Cr-Co catalyst system has shown superiority over Al-Co and Ti-Co systems, exhibiting higher yields at lower catalyst loadings. nih.gov

The mechanism of the epoxide double carbonylation catalyzed by [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ has been elucidated through detailed mechanistic studies, including the use of in-situ infrared (IR) spectroscopy. acs.orgnih.govresearchgate.netnih.gov These investigations have revealed that the two carbonylation stages occur in a sequential and non-overlapping manner. acs.orgnih.govresearchgate.net The carbonylation of the epoxide to the β-lactone proceeds to completion before the subsequent carbonylation of the β-lactone to the succinic anhydride begins. acs.orgnih.govresearchgate.net

Kinetic studies have shown that the rates of both the epoxide and lactone carbonylation steps are independent of the carbon monoxide pressure and are first-order in the concentration of the catalyst. acs.orgnih.govresearchgate.netfrontiersin.org However, the two stages exhibit different dependencies on substrate and solvent concentrations. The rate of epoxide carbonylation is independent of the epoxide concentration and first-order in the concentration of a donor solvent. acs.orgnih.gov In contrast, the rate of lactone carbonylation is first-order in the lactone concentration and shows an inverse dependence on the concentration of the donor solvent. acs.orgnih.gov These differing kinetic profiles are attributed to different resting states and rate-determining steps for each of the two carbonylation reactions. acs.orgnih.gov Further mechanistic insights have been gained from studies on the carbonylation of homoglycidols using HCo(CO)₄, where in-situ IR spectroscopy was also employed to propose a consistent mechanism. nih.gov

Oxidative Carbonylation of Unsaturated Substrates

Oxidative carbonylation provides an alternative pathway to succinic acid derivatives from simple unsaturated starting materials. These reactions typically involve a palladium catalyst and an oxidant.

While the direct oxidative carbonylation of simple alkenes to butylsuccinic anhydride is not extensively reported, the bis-alkoxycarbonylation of olefins to form succinic acid esters is a well-established method. researchgate.net This reaction converts functionalized alkenes into the corresponding succinates in a single step in the presence of carbon monoxide, an alcohol, and a palladium catalyst. researchgate.net An oxidant is required to regenerate the active catalytic species. researchgate.net For example, aryl α-diimine palladium complexes have been used to convert olefins into succinic diester derivatives in good yield and with high selectivity. uniurb.it

Enantioselective Synthesis of Butyl-Substituted Succinic Anhydrides

The generation of optically pure butyl-substituted succinic anhydrides is of significant interest due to their role as chiral building blocks in the synthesis of complex molecules and pharmaceuticals. Enantioselective synthesis aims to produce a specific stereoisomer, which is crucial for biological activity.

Asymmetric hydrogenation is a powerful technique for producing chiral succinic anhydrides from their unsaturated precursors, such as alkyl-substituted maleic anhydrides. This method involves the use of a chiral catalyst that facilitates the addition of hydrogen across the double bond in a stereoselective manner, leading to a high excess of one enantiomer.

A highly effective method involves the use of rhodium catalysts complexed with chiral bisphosphine-thiourea ligands, such as ZhaoPhos. rsc.org This catalytic system has demonstrated remarkable efficiency in the asymmetric hydrogenation of various 3-substituted maleic anhydrides, including 3-alkyl derivatives. rsc.orgresearchgate.net The reactions proceed under mild conditions and are typically completed within an hour, offering full conversion of the starting material and excellent enantioselectivity. rsc.org Research has shown this approach can achieve up to 99% yield and 99% enantiomeric excess (ee). rsc.orgresearchgate.net

Another approach utilizes iridium catalysts based on N,P ligands for the asymmetric hydrogenation of maleic acid diesters and anhydrides. nih.gov This method is effective for a wide array of 2-alkyl and 2-aryl maleic acid derivatives, converting them into the corresponding enantioenriched succinates. nih.gov A key advantage of this system is its ability to perform an enantioconvergent hydrogenation on mixtures of cis/trans substrates, broadening its applicability. nih.gov

Table 1: Performance of Catalytic Systems in Asymmetric Hydrogenation of Maleic Anhydride Derivatives

| Catalytic System | Substrate Type | Key Findings | Reference |

| Rh/bisphosphine-thiourea (ZhaoPhos) | 3-Alkyl Maleic Anhydrides | Full conversion, up to 99% yield, 99% ee, mild conditions. | rsc.org, researchgate.net |

| Iridium/N,P Ligands | 2-Alkyl Maleic Anhydrides | High enantiomeric purity, enantioconvergent for cis/trans mixtures. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. In the context of this compound, this involves employing environmentally benign solvents, renewable starting materials, and catalytic methods that improve energy efficiency.

An innovative green approach utilizes enzymes in aqueous media to synthesize derivatives from this compound. au.dk Specifically, lipase-catalyzed alkylsuccinylation has been employed to create amphiphilic pectic oligosaccharides. au.dk In this process, this compound is reacted with pectic oligosaccharides (POS), which are derived from pectin, a renewable biomass source. au.dk The reaction is catalyzed by Novozym 435, an immobilized lipase, in water. au.dk This enzymatic method avoids the use of toxic solvents and operates under mild conditions (e.g., 40 °C). au.dk The entire process is considered a green synthesis as it is a full enzymatic-reaction system where the enzyme can be easily removed by filtration for reuse. au.dk

Other green strategies in the broader field of succinic anhydride synthesis include the use of furanic platform compounds derived from biomass as starting materials. nih.gov For instance, furoic acid can be converted to succinic anhydride through a visible light-induced oxygenation process, using a photocatalyst and molecular oxygen as the terminal oxidant at room temperature. nih.gov While not a direct synthesis of the butyl-substituted variant, this highlights the move towards sustainable feedstocks. Additionally, the use of ionic liquids as recyclable dual solvent-catalysts for esterification reactions with succinic anhydride represents another sustainable approach. rsc.org

Table 2: Overview of Green Chemistry Approaches in Anhydride Synthesis

| Approach | Key Features | Specific Example | Reference |

| Enzymatic Catalysis | Use of enzymes (lipase), aqueous solvent, mild conditions, renewable feedstocks. | Lipase-catalyzed reaction of this compound with pectic oligosaccharides. | au.dk |

| Photocatalysis from Biomass | Visible-light induction, use of renewable furanic platform compounds, molecular oxygen as oxidant. | Synthesis of succinic anhydride from furoic acid. | nih.gov |

| Ionic Liquids | Use of ionic liquids as dual solvent-catalysts, enabling recyclability. | Esterification of α-tocopherol with succinic anhydride. | rsc.org |

Chemical Reactivity and Reaction Mechanisms of Butylsuccinic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of butylsuccinic anhydride (B1165640) involves the addition of a nucleophile to one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond. masterorganicchemistry.com This process forms a tetrahedral intermediate which then collapses, expelling a carboxylate as the leaving group. vanderbilt.edu The general reactivity of acid anhydrides is greater than that of esters and amides but slightly less than that of acyl chlorides. vanderbilt.edu

The reaction of butylsuccinic anhydride with an alcohol (ROH) is a classic example of nucleophilic acyl substitution, leading to the formation of a monoester of butylsuccinic acid. wikipedia.orglibretexts.org The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic carbonyl carbons of the anhydride ring. This ring-opening reaction is often facilitated by warming or the use of a basic catalyst, such as pyridine (B92270). libretexts.orgchemguide.co.uk

The mechanism involves several key steps:

Nucleophilic Attack : The lone pair of electrons on the alcohol's oxygen atom attacks a carbonyl carbon of the anhydride. This breaks the carbonyl π bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. libretexts.org

Deprotonation : A weak base, typically pyridine, is used to deprotonate the positively charged intermediate. libretexts.orgquora.com This step is crucial as it makes the alcohol a better nucleophile and neutralizes the intermediate.

Ring Opening : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the C-O bond within the anhydride ring, expelling a carboxylate anion as the leaving group. libretexts.org

Protonation : The carboxylate leaving group is subsequently protonated by the pyridinium (B92312) ion formed in the second step, yielding the final monoester product and regenerating the pyridine catalyst. libretexts.org

Table 1: Esterification of this compound

| Reactants | Product | Conditions | Reaction Type |

|---|

The reaction of this compound with primary or secondary amines is a robust method for forming new carbon-nitrogen bonds. The reaction can yield either an amide-acid (a succinamic acid derivative) or, with primary amines under harsher conditions, a cyclic succinimide (B58015) derivative. libretexts.orgyoutube.com

The initial reaction between this compound and an amine results in the formation of a butylated N-substituted succinamic acid. researchgate.net This process is a straightforward nucleophilic acyl substitution. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack : The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com

Tetrahedral Intermediate Formation : This attack leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer : An intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen of the newly formed carboxylate. This is a rapid and irreversible step that drives the reaction forward, yielding the stable N-substituted butysuccinamic acid. libretexts.org

Unlike reactions with alcohols, a catalyst is often unnecessary due to the higher nucleophilicity of amines. youtube.com Using a second equivalent of the amine can serve to neutralize the carboxylic acid byproduct. youtube.com

When this compound reacts with a primary amine, the resulting succinamic acid intermediate can undergo a subsequent intramolecular cyclization to form an N-substituted butylsuccinimide. beilstein-archives.orgmdpi.com This second step typically requires heat to drive the dehydration (elimination of water). mdpi.com

The process is as follows:

Amide Formation : As described above, the amine reacts with the anhydride to form the open-chain amide-acid.

Intramolecular Cyclization : Upon heating, the carboxylic acid group at one end of the molecule reacts with the amide group at the other end. The amide nitrogen attacks the carboxylic acid carbon, leading to the formation of a new five-membered ring and the elimination of a water molecule. beilstein-archives.org

This two-step, one-pot synthesis is an efficient route to producing N-substituted succinimides, which are important structural motifs in various fields. beilstein-archives.orgmdpi.com The reaction of polyisobutylene (B167198) succinic anhydride (PIBSA) with polyamines to form polyisobutenyl succinimide (PIBSI) is a large-scale industrial example of this transformation. mdpi.comgoogle.com

Table 2: Amidation and Imide Formation from this compound

| Reactant | Intermediate Product | Final Product (from Primary Amine) | Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-R-butylsuccinamic acid | N-R-butylsuccinimide | Step 1: Room Temp. Step 2: Heat (Dehydration) |

Beyond alcohols and amines, this compound can be opened by a variety of other nucleophiles.

Hydrolysis : In the presence of water, this compound undergoes hydrolysis to yield butylsuccinic acid. wikipedia.org This ring-opening reaction is generally slow at neutral pH but is accelerated by acid or base catalysis. The mechanism is analogous to esterification, with water acting as the nucleophile. nih.gov Computational studies on related anhydrides show that the reaction pathway involves the association of a water molecule, weakening of the ring's C-O bonds, and finally dissociation to form the two carboxyl groups. nih.gov

Reaction with Thiols : Thiols (R-SH) can react similarly to alcohols to produce thioesters, although the reaction may require specific catalysts or conditions due to the different reactivity of sulfur nucleophiles. researchgate.net

Reaction with Hydroxylamine : A novel two-step approach for synthesizing hydroxamic acids utilizes the ring-opening of N-substituted succinimides by hydroxylamine. beilstein-archives.orgmdpi.com This demonstrates the susceptibility of the related imide ring to nucleophilic attack.

Reaction with Guanidines : In specialized applications, this compound has been reacted with complex guanidine-containing molecules. acs.org The nucleophilic guanidine (B92328) group attacks the anhydride, leading to the formation of a guanidine imide structure, which serves as a reversible prodrug moiety. acs.org

Reaction with Amines: Amidation and Imide Formation

Intramolecular Interactions and Conformational Analysis

The conformational flexibility and potential for intramolecular interactions in this compound and its derivatives are dictated by the five-membered ring and the attached butyl group. While the anhydride ring itself is relatively rigid, it is not perfectly planar. The butyl chain adds further conformational possibilities.

Detailed conformational analysis has been performed on closely related structures like succinic acid and its anions. acs.org These studies reveal that the molecule exists in various conformations, primarily described by the torsion angles of the carbon backbone. The lowest energy conformers for succinic acid feature a gauche conformation about the central C-C bond. acs.org

In the ring-opened monoanion derivatives of substituted succinates, such as α,α′-di-tert-butylsuccinate, the potential for strong intramolecular hydrogen bonding between the carboxylate and carboxylic acid groups has been a subject of significant research. rsc.org Such a hydrogen bond would impart partial structural rigidity. d-nb.info However, detailed analysis using ¹³C NMR and crystallography on the di-tert-butylsuccinate monoanion suggests that instead of a single, strong, symmetric hydrogen bond, the system is better described by a tautomeric equilibrium between two asymmetric hydrogen-bonded forms. rsc.org Crystallographic data for this related compound showed a short O-O distance of approximately 2.41 Å, but the asymmetry of the hydrogen bond confirmed that the proton is not centered between the two oxygen atoms. rsc.org These findings imply that while intramolecular hydrogen bonding is a significant stabilizing interaction in the ring-opened derivatives of this compound, it likely exists as a dynamic equilibrium rather than a static, symmetric bond.

Hydrogen Bonding in Butylsuccinic Acid and its Monoanions

The acidity and solution behavior of dicarboxylic acids like butylsuccinic acid are significantly influenced by intramolecular hydrogen bonding, particularly in their monoanionic form. The difference between the first and second acid dissociation constants (pKa₁ and pKa₂) provides a measure of the strength of this intramolecular hydrogen bond. acs.org A large ΔpKa suggests that the monoanion is stabilized, which lowers the acidity of the second proton (increases pKa₂). acs.org

This interaction involves the hydrogen of the remaining carboxylic acid group forming a bond with the oxygen of the carboxylate group at the other end of the molecule. mdpi.com Isotopic perturbation studies on the di-tert-butyl analogue confirm that the monoanion exists as a pair of rapidly interconverting tautomers rather than a single symmetric structure in solution. acs.orgresearchgate.net

X-ray crystallography of various salts of the di-tert-butylsuccinate monoanion reveals a remarkably short distance between the two oxygen atoms involved in the hydrogen bond, a key indicator of a strong interaction. acs.orgacs.org This short distance is a feature unique to the monoanion and is associated with the presence of the intramolecular hydrogen bond. acs.org

| Species | Parameter | Distance (Å) |

|---|---|---|

| Tetrapropylammonium Hydrogen Di-tert-butylsuccinate (Monoanion) | d(O-O) | 2.416 |

| Dipotassium Di-tert-butylsuccinate (Dianion) | d(O-O) | 2.98 |

The data in Table 1 clearly shows the significant shortening of the O-O distance in the monoanion compared to the dianion, highlighting the stabilizing effect of the intramolecular hydrogen bond. This principle is attributed to the electrostatic repulsion between the two carboxylate groups in the dianion, which is relieved in the monoanion by the presence of the proton between them. acs.orgacs.org

Conformational Equilibria in Substituted Succinic Anhydrides

Substituted succinic anhydrides, including this compound, can exist as diastereomers due to the presence of chiral centers. The relative configuration of substituents on the anhydride ring is described using the erythro and threo nomenclature. chemistrysteps.comaakash.ac.in

Erythro isomer: In a Fischer projection, the similar groups on the two stereogenic centers are on the same side. aakash.ac.in

Threo isomer: In a Fischer projection, the similar groups are on opposite sides. aakash.ac.in

These two diastereomers are in conformational equilibrium. Spectroscopic studies have confirmed the existence of both threo (trans) and erythro (cis) structures for butylsuccinic acid and its anhydride. researchgate.net The ratio of these conformers can be influenced by factors such as the method of synthesis and temperature. researchgate.net For example, in the related copolymerization of ethene and maleic anhydride, the ratio of threo to erythro structures was found to be dependent on the polymerization temperature. researchgate.net The analysis of these conformational equilibria is often carried out using techniques like 1H and 13C NMR spectroscopy, which can distinguish between the different stereoisomers. researchgate.net

Derivatization and Functionalization of Butylsuccinic Anhydride

Modification of Biomolecules with Butylsuccinic Anhydride (B1165640)

Butylsuccinic anhydride is utilized to modify natural compounds and biomolecules to enhance their functional properties. The reaction typically involves the acylation of hydroxyl or amino groups present in the biomolecule, leading to new derivatives with tailored characteristics for specific applications.

Enzymatic modification of polysaccharides, including pectic oligosaccharides (POS), is a field of growing interest for creating novel functional biopolymers. Lipases are commonly employed to catalyze acylation reactions on polysaccharides, offering a green and selective alternative to chemical methods. mdpi.com The process involves the esterification of the hydroxyl groups of the sugar units with an acyl donor.

The functional properties of phenolic compounds can be enhanced through enzymatic modification. A study on the modification of tyrosol, a phenolic antioxidant compound derived from olive oil production, explored its alkylsuccinylation to improve its amphiphilicity, allowing it to be more effective in lipid-based food systems. unibo.it The research involved the enzymatic succinylation of tyrosol with four different anhydrides, including this compound, to generate novel dual-functional molecules possessing both surface-active and antioxidant properties. unibo.it The introduction of the butylsuccinyl chain aims to make the tyrosol molecule more compatible with lipid phases, thereby enhancing its antioxidant potential in emulsions. unibo.it

Table 1: Anhydrides Used in the Enzymatic Succinylation of Tyrosol

| Acylating Agent | Alkyl Chain Length | Purpose of Modification |

|---|---|---|

| Succinic Anhydride | C0 | To increase the amphiphilic nature of tyrosol for improved performance as an antioxidant in emulsions. unibo.it |

| This compound | C4 | |

| 2-Octen-1-ylsuccinic Anhydride | C8 | |

| Dodecenylsuccinic Anhydride | C12 |

Polymer Modification via Reaction with this compound

This compound serves as a key reagent for the functionalization of synthetic polymers. By reacting with polymers containing primary or secondary amine groups, it introduces both a negative charge (from the newly formed carboxylate) and a hydrophobic alkyl chain, transforming the polymer's physicochemical properties.

The modification of poly-L-lysine (PLL), a cationic polypeptide, with anhydrides is a strategy to create polyampholytes—polymers containing both positive and negative charges. Research has focused on synthesizing hydrophobically modified carboxylated PLL (COOH-PLL) to act as a polymeric cryoprotectant that inhibits ice crystallization and recrystallization during the freezing and thawing of cells. frontiersin.orgacs.org In these studies, PLL was reacted with various carboxylic anhydrides, including this compound, to introduce hydrophobic moieties alongside the carboxyl groups. acs.org This modification enhances the glassy state of vitrification solutions, offering improved cryopreservation of tissue-engineered constructs. frontiersin.org The introduction of the butyl group specifically increases the hydrophobicity of the resulting polyampholyte, which has been shown to be a key factor in improving ice recrystallization inhibition. acs.org

Table 2: Anhydrides Used for Hydrophobic Modification of Poly-L-lysine for Cryopreservation

| Modifying Anhydride | Resulting Modified Polymer | Key Feature Introduced |

|---|---|---|

| Succinic Anhydride | PLL-SA (Carboxylated PLL) | Ampholytic character. acs.org |

| This compound | PLL-BSA | Increased hydrophobicity. acs.org |

| Glutaric Anhydride | PLL-GA | Varied spacer length. acs.org |

| 3,3-Dimethylglutaric Anhydride | PLL-DMGA | Increased hydrophobicity with bulky group. frontiersin.orgacs.org |

Polyethylenimine (PEI) is a cationic polymer widely used in gene delivery due to its ability to condense nucleic acids into nanoparticles. However, its toxicity is a significant drawback. To address this, PEI can be modified to create less toxic polyampholytes. One such strategy involves the succinylation of branched PEI with this compound. jaist.ac.jpnih.gov This reaction introduces both carboxyl groups and hydrophobic butyl side chains onto the PEI backbone. The resulting polyampholyte self-assembles in aqueous solution to form small, positively charged nanoparticles through a combination of hydrophobic and electrostatic interactions. jaist.ac.jpnih.gov These nanoparticles have been shown to effectively complex with plasmid DNA, providing stability against nuclease degradation and serving as low-toxicity nanocarriers for enhanced gene delivery systems. jaist.ac.jpnih.gov The modification with this compound specifically leads to a reduction in the polymer's positive surface charge and an increase in hydrophobicity, which are crucial for the formation of stable, self-assembled nanoparticles. jaist.ac.jp

Esterification and Amidation for Tailored Derivatives

The fundamental reactivity of this compound lies in its susceptibility to nucleophilic attack by alcohols and amines, leading to ester and amide derivatives, respectively. These reactions open the anhydride ring to form a butyl-substituted succinate (B1194679) derivative that contains a terminal carboxylic acid group.

Esterification: The reaction of this compound with an alcohol results in a mono-ester of butylsuccinic acid. libretexts.org This reaction can be performed under various conditions, sometimes catalyzed by bases like pyridine (B92270) or enzymes like lipases. libretexts.orgrsc.org The resulting molecule possesses a hydrophobic butyl group, an ester linkage, and a terminal carboxylic acid, making it an amphiphilic building block suitable for further functionalization or for applications requiring surfactant-like properties.

Amidation: Similarly, this compound reacts readily with primary and secondary amines to form the corresponding N-substituted butylsuccinamic acid (an amide-acid). libretexts.orglibretexts.org This reaction is typically rapid and proceeds by the nucleophilic amine attacking one of the carbonyl carbons of the anhydride ring. libretexts.org The resulting product has a butyl group, an amide bond, and a free carboxylic acid. These amide derivatives can be used as intermediates in the synthesis of more complex molecules, including polymers and potential peptidomimetics. Depending on the reaction conditions, further dehydration can lead to the formation of a cyclic succinimide (B58015) derivative. researchgate.net

Formation of Half-Esters and Di-Esters

The reaction of this compound with alcohols is a primary method for its functionalization, leading to the formation of monoesters (half-esters) and, subsequently, diesters. These reactions are fundamental in organic synthesis for creating molecules with tailored properties for applications such as plasticizers, surfactants, and pharmaceutical intermediates.

The initial step involves the ring-opening of the anhydride by an alcohol. This is a nucleophilic acyl substitution reaction where the alcohol attacks one of the carbonyl carbons of the anhydride ring. This process is often catalyzed by acids or bases. The use of Lewis acids has been shown to be an efficient, high-yield method for the preparation of half-esters from cyclic anhydrides and alcohols. scribd.com The reaction proceeds readily, often at moderate temperatures, to yield a half-ester, which contains both an ester group and a carboxylic acid group. scribd.com For instance, the reaction with an alcohol (R-OH) breaks the anhydride ring to form two isomeric half-esters.

Further esterification of the resulting carboxylic acid group in the half-ester with another alcohol molecule yields a di-ester. This second step typically requires more forcing conditions or a different catalytic system, such as conventional acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or the use of cation-exchanged clay catalysts. core.ac.uk The formation of di-esters can be achieved in a one-pot synthesis from the anhydride or in a stepwise manner. google.com Studies on the esterification of succinic anhydride have demonstrated that catalysts like Al³⁺-montmorillonite are highly effective in producing di-esters. core.ac.uk The process can be optimized by controlling the molar ratio of reactants, reaction time, and catalyst amount to achieve high yields. core.ac.uk For example, reacting this compound with n-butanol can yield di-(n-butyl) succinate. core.ac.uk

| Product Type | Reactants | Catalyst Examples | General Conditions | Reference |

|---|---|---|---|---|

| Half-Ester | This compound + Alcohol (e.g., Methanol, Ethanol) | Lewis Acids (BF₃·Et₂O, AlCl₃, FeCl₃) | Spontaneous reaction, short reaction times (minutes), high yields (80-98%). | scribd.com |

| Di-Ester | This compound + Alcohol (e.g., n-Butanol, p-Cresol) | Cation-Exchanged Clays (Al³⁺-montmorillonite), Mineral Acids (H₂SO₄), Trialkylamines | Elevated temperatures, requires removal of water, optimization of reactant molar ratios. | core.ac.ukgoogle.com |

Aromatic Acylation for Specialty Chemicals

Aromatic acylation, particularly the Friedel-Crafts reaction, is a cornerstone of organic synthesis for attaching an acyl group to an aromatic ring. this compound serves as an effective acylating agent in this reaction, enabling the synthesis of specialized keto-acids, which are valuable intermediates for pharmaceuticals, agrochemicals, and polymers. lookchem.com

The Friedel-Crafts acylation involves the reaction of an aromatic compound (e.g., benzene, toluene) with an acid anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). lscollege.ac.inchem-station.com The mechanism begins with the coordination of the Lewis acid to one of the carbonyl oxygens of the this compound, followed by ring-opening to generate a highly electrophilic acylium ion. stackexchange.comvedantu.com This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. vedantu.com

A key advantage of using a cyclic anhydride like this compound is that the reaction introduces a substituent with two different functional groups—a ketone and a carboxylic acid—in a single step. vedantu.com The reaction with benzene, for example, yields 4-oxo-4-phenyl-2-butylbutanoic acid. The resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the acyl group, which prevents multiple acylations from occurring on the same ring. lscollege.ac.inchem-station.com The final keto-acid product is liberated from its aluminum salt complex during an aqueous workup. unacademy.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Aromatic Substrate | Benzene, Toluene | Nucleophile; ring to be acylated. | lscollege.ac.in |

| Acylating Agent | This compound | Source of the electrophilic acyl group. | chem-station.com |

| Catalyst | Aluminum Trichloride (AlCl₃) | Lewis acid that generates the acylium ion electrophile. Stoichiometric amounts are often required. | lscollege.ac.inunacademy.com |

| Solvent | Carbon Disulfide, Nitrobenzene (often the aromatic substrate itself is the solvent) | Provides the medium for the reaction. | vedantu.com |

| Product | Aryl Keto-Acid (e.g., 4-oxo-4-phenyl-2-butylbutanoic acid) | A functionalized molecule for further synthesis. | vedantu.com |

Advanced Characterization Techniques in Butylsuccinic Anhydride Research

Spectroscopic Methods for Structural Elucidation and Microstructural Analysis

Spectroscopy is a cornerstone in the study of butylsuccinic anhydride (B1165640), providing detailed insight into its molecular framework and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of butylsuccinic anhydride. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each atom.

¹H NMR: Proton NMR provides data on the hydrogen atoms within the molecule. For this compound, the spectrum would show distinct signals corresponding to the protons of the butyl group (CH₃, CH₂, CH₂, CH₂) and the protons on the succinic anhydride ring. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (coupling) reveal adjacent proton relationships, confirming the connectivity. ChemicalBook provides reference spectra for this compound chemicalbook.com.

¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Each unique carbon atom in this compound, from the carbonyl carbons in the anhydride ring to the four distinct carbons of the butyl chain, produces a separate signal. This confirms the total number of carbon atoms and their chemical nature (e.g., C=O, CH, CH₂, CH₃).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. COSY correlates protons that are coupled to each other, mapping out the entire H-H network through the butyl chain and succinic ring. HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H connections and confirming the assignments made from 1D spectra researchgate.net.

Table 1: Predicted NMR Data for this compound This table presents generalized, expected chemical shift (δ) ranges. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ring CH | 2.8 - 3.5 | Complex multiplet |

| Ring CH₂ | 2.5 - 3.0 | Complex multiplet | |

| α-CH₂ (Butyl) | 1.5 - 1.8 | Multiplet | |

| β, γ-CH₂ (Butyl) | 1.2 - 1.5 | Multiplet | |

| CH₃ (Butyl) | 0.8 - 1.0 | Triplet | |

| ¹³C | Carbonyl (C=O) | 170 - 175 | Two distinct signals expected |

| Ring CH | 40 - 45 | ||

| Ring CH₂ | 30 - 35 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When exposed to infrared radiation, the bonds within this compound vibrate at specific frequencies, creating a unique spectral fingerprint. The inclusion of this compound in commercial FTIR libraries facilitates its identification scribd.com.

The key characteristic absorptions in the FTIR spectrum of this compound are:

Anhydride Carbonyl (C=O) Stretching: The most prominent feature is a pair of strong absorption bands characteristic of a five-membered ring anhydride. One band appears at a higher frequency (typically ~1865-1845 cm⁻¹) and the other at a lower frequency (~1790-1770 cm⁻¹).

C-O-C Stretching: A strong band associated with the stretching of the C-O-C linkage in the anhydride ring is also present.

Alkyl C-H Stretching: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the butyl group and the succinic ring appear in the 3000-2850 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C=O Stretch | 1865 - 1845 | Strong |

| Symmetric C=O Stretch | 1790 - 1770 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

This compound possesses a chiral center at the carbon atom where the butyl group is attached. Chiroptical spectroscopy provides essential tools for analyzing its stereochemical properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. While the alkyl chain is transparent, the carbonyl (C=O) groups of the anhydride ring act as chromophores that absorb UV light at specific wavelengths, typically below 250 nm researchgate.net. This analysis is fundamental before performing more advanced chiroptical measurements.

Circular Dichroism (CD): Circular Dichroism is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light rsc.org. The two enantiomers of this compound (R- and S-isomers) are non-superimposable mirror images and will produce CD spectra that are equal in magnitude but opposite in sign. This phenomenon, known as the Cotton effect, allows for the determination of the absolute configuration of a sample by comparing experimental spectra with theoretical calculations nih.gov. CD spectroscopy is therefore crucial for confirming the enantiomeric purity and stereochemical identity of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal properties of this compound. numberanalytics.comrakmat.com.sg DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. usm.my This analysis reveals key thermal events and transitions. iiti.ac.innih.gov

For this compound, a DSC thermogram can identify:

Melting Temperature (Tₘ): The temperature at which the crystalline solid melts into a liquid. This appears as a sharp endothermic peak on the DSC curve, indicating the absorption of heat.

Crystallization Temperature (T꜀): Upon cooling from the molten state, the temperature at which the substance crystallizes. This is observed as an exothermic peak, as heat is released during the ordering process.

Glass Transition Temperature (T₉): If the molten sample is cooled rapidly, it may form an amorphous, non-crystalline solid (a glass). The glass transition is the reversible transition in amorphous materials from a hard, glassy state to a more pliable, rubbery state. It appears as a step-like change in the heat capacity in the DSC baseline rather than a distinct peak iiti.ac.in. DSC is critical for studying whether this compound can exist in such a glassy state and for determining the temperature range of this transition.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for purity assessment and reaction monitoring.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like this compound. A sample is vaporized and separated based on its partitioning between a stationary phase (a non-polar capillary column like HP-5 is common) and a mobile gas phase (e.g., nitrogen or helium). A Flame Ionization Detector (FID) is typically used for detection. Temperature programming, where the column temperature is gradually increased, is employed to ensure efficient separation of the analyte from any impurities or starting materials google.compatsnap.com.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. For anhydrides, care must be taken to avoid hydrolysis (reaction with water) to the corresponding dicarboxylic acid, which can occur in aqueous mobile phases chromforum.org. Methods can include:

Reversed-Phase HPLC: Using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water). The mobile phase may be acidified to suppress ionization and improve peak shape chromforum.org.

Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which can be effective for separating polar compounds like anhydrides while minimizing on-column hydrolysis sielc.com.

Table 3: Typical Chromatographic Conditions for Anhydride Analysis

| Technique | Parameter | Typical Condition | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Column | Non-polar capillary (e.g., HP-5) | google.compatsnap.com |

| Detector | Flame Ionization Detector (FID) | google.com | |

| Injection | Split sampling | google.com | |

| Temperature | Programmed ramp (e.g., 60°C to 250°C) | google.com | |

| HPLC | Mode | Reversed-Phase or HILIC | chromforum.orgsielc.com |

| Column | C18 (Reversed-Phase), Primesep S2 (HILIC) | chromforum.orgsielc.com | |

| Mobile Phase | Acetonitrile / Water (with or without buffer/acid) | sielc.com |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. wikipedia.orgresearchgate.net In the context of this compound research, GPC is particularly valuable for characterizing polymeric derivatives like polyisobutylene (B167198) succinic anhydride (PIBSA).

In a study on PIBSA, GPC was employed to analyze the molecular weight distribution of the reaction mixtures. nih.gov The GPC traces were fitted with sums of Gaussians, a mathematical approach to deconstruct the complex chromatogram into individual peaks representing different species. This detailed analysis revealed that a significant portion of the PIBSA sample consisted of unmaleated polyisobutylene (PIB) chains. nih.gov The researchers were able to quantify the molar fractions of singly maleated, unmaleated, and doubly maleated PIB chains, providing a clear picture of the product's composition. nih.gov

Table 1: Composition of a PIBSA Sample Determined by GPC Analysis nih.gov

| Component | Molar Fraction |

|---|---|

| Singly Maleated PIB | 0.50 |

| Unmaleated PIB | 0.38 |

| Doubly Maleated PIB | 0.12 |

| Total | 1.00 |

This level of detail is critical for understanding how the synthesis conditions affect the final product and for correlating the polymer's composition with its performance as, for example, a dispersant. nih.gov

Surface and Interfacial Characterization

The performance of this compound derivatives in applications such as emulsifiers and surface modifiers is dictated by their behavior at interfaces. unibo.it A suite of advanced techniques is used to probe these properties.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. justia.com In the study of this compound-modified polymers, zeta potential measurements provide insight into how the surface charge is altered by the introduction of the this compound group.

Table 2: Zeta Potential of Modified Polyethylenimine (PEI) jaist.ac.jp

| Polymer | Zeta Potential (mV) |

|---|---|

| Branched PEI | 51.9 ± 0.8 |

| PEI-Succinylated (PEI-SA) | 41.8 ± 1.2 |

These measurements, often conducted using techniques like laser Doppler electrophoresis, are crucial for designing nanoparticles and other delivery systems where surface charge plays a critical role in their interaction with biological membranes. justia.comjaist.ac.jp

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. microtrac.comhoriba.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. usp.orgnih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org

In research involving this compound, DLS has been used to characterize the size of nanoparticles formed from self-assembling polyampholytes. For example, a polyampholyte based on polyethylenimine (PEI) and modified with this compound was found to form nanoparticles with a diameter of approximately 20 nm in aqueous solution. acs.org This self-assembly is driven by a combination of hydrophobic and electrostatic interactions. acs.org DLS is essential for confirming the formation of such nanostructures and for assessing their suitability for applications like gene delivery. acs.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. phi.commalvernpanalytical.com XPS is a powerful tool for characterizing the surface chemistry of materials, with a typical analysis depth of less than 5 nm. phi.com

In the context of this compound-modified polymers, XPS is used to determine the degree of substitution. By analyzing the high-resolution spectra of specific elements, such as oxygen, it is possible to quantify the extent to which the parent polymer has been modified. In a study on modified PEI, XPS analysis was used to calculate the degree of substitution (DS) of this compound. jaist.ac.jp The substitution was determined as a function of the percent atomic oxygen content present in the polymers. jaist.ac.jp

Table 3: Degree of Substitution in Modified PEI Determined by XPS jaist.ac.jp

| Polymer | Degree of Substitution (%) |

|---|---|

| PEI-Succinylated (PEI-SA) | 9.38 |

This information is vital for understanding the structure-property relationships of the modified polymer. jaist.ac.jp

Confocal fluorescence microscopy is an optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. news-medical.netjsstd.org It enables the creation of sharp, three-dimensional reconstructions of specimens. nih.gov

In studies involving this compound derivatives, particularly in biological applications, confocal fluorescence microscopy is used to visualize the interaction of these molecules with cells. For instance, in the development of gene delivery systems, nanoparticles formed from a polyampholyte modified with this compound were studied for their cellular uptake. acs.org Confocal laser scanning microscopy (CLSM) was used to confirm that the nanoparticles were taken up by the cells. acs.org While this technique provides qualitative information about the localization of the this compound-containing nanoparticles, it is a critical step in evaluating their potential as delivery vectors. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules at an atomic level. These methods can provide insights that are difficult or impossible to obtain through experimental techniques alone.

For this compound, computational methods can be used to predict various properties. Basic computational data, such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), can be calculated to estimate the molecule's polarity and hydrophobicity, respectively. chemscene.com

More advanced computational studies have been performed on related structures, such as the repeating unit of copolymers of maleic acid, which shares the succinic acid moiety. d-nb.info Using methods like the B3LYP/6-31G** and PM7 calculations, researchers have investigated the formation of strong intramolecular hydrogen bonds. d-nb.info These calculations can determine the strength of these bonds and the preferred conformations of the molecules. d-nb.info For example, the energy difference between a linear and a cyclic, hydrogen-bonded structure can be calculated to quantify the strength of the hydrogen bond. d-nb.info Such studies provide a fundamental understanding of the molecular interactions that govern the behavior of these compounds in various environments.

Table 4: Selected Computational Data for this compound chemscene.com

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

| LogP | 1.2663 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules. While direct DFT studies on this compound are not prominent in the available literature, research on closely related alkenylsuccinic anhydrides (ASAs) provides a clear framework for the types of analyses that can be applied.

Research on ASAs, such as hexenylsuccinic anhydride (HSA) and octenylsuccinic anhydride (OSA), has utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to optimize molecular geometries and study reactivity. ppor.az Such calculations yield important quantum chemical parameters that describe the molecule's stability and reactivity. ppor.az These parameters include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (Pi), and the electrophilicity index (ω). ppor.az

The HOMO-LUMO energy gap is a particularly significant parameter, as a larger gap implies higher kinetic stability and lower chemical reactivity. ppor.az Analysis of bond lengths through DFT can also reveal how structural features, such as the length of an alkyl or alkenyl chain, influence the geometry of the anhydride ring. ppor.az For instance, in studies of ASAs, it was observed that C-O bonds attached to the CH2- group of the anhydride fragment lengthen as the alkenyl chain increases in size. ppor.az

Another application of DFT is in studying intermolecular interactions. For example, DFT calculations were used to investigate the formation of complexes between a model of a succinic anhydride derivative (trimethylsilylpropylsuccinic anhydride) and carbon dioxide. mdpi.com These calculations identified three types of thermodynamically stable complexes and determined the coordination energy to be approximately -12 kJ/mol for each, highlighting the electrostatic nature of the interaction. mdpi.com This demonstrates the capability of DFT to model and quantify noncovalent interactions, which is crucial for understanding the compound's behavior in various chemical environments. mdpi.comacs.org

Table 1: Calculated Quantum Chemical Parameters for Alkenyl Succinic Anhydrides (ASAs) using DFT (Note: Data is for related alkenyl succinic anhydrides, providing a model for the analysis of this compound.)

| Parameter | Hexenylsuccinic Anhydride (HSA) | Octenylsuccinic Anhydride (OSA) |

| E-HOMO (eV) | -8.106 | -8.081 |

| E-LUMO (eV) | -1.135 | -1.143 |

| Energy Gap (ΔE) (eV) | 6.971 | 6.938 |

| Chemical Hardness (η) | 3.485 | 3.469 |

| Chemical Softness (S) | 0.143 | 0.144 |

| Electronegativity (χ) | 4.620 | 4.612 |

| Chemical Potential (Pi) | -4.620 | -4.612 |

| Electrophilicity Index (ω) | 3.064 | 3.068 |

| Source: Adapted from research findings on ASAs. ppor.az |

Molecular Mechanics (MM2) Calculations

Molecular Mechanics (MM2) is a computational method that uses classical mechanics to model molecular systems. nih.gov It is part of a family of force fields (including MM3 and MM4) developed by Norman Allinger and is particularly well-suited for calculating the geometries and energies of small organic molecules. youtube.comyoutube.com Unlike quantum mechanical methods, molecular mechanics treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given molecular conformation. nih.gov

The total steric energy in a molecular mechanics calculation is the sum of several components, each described by a specific mathematical function. nih.govgaussian.com These components typically include:

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length. nih.gov

Angle Bending: The energy associated with deforming a bond angle from its ideal value. nih.gov

Torsional Energy: The energy barrier associated with rotation around a single bond. nih.gov

Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms. gaussian.com

MM2 calculations are highly effective for conformational analysis, allowing researchers to determine the lowest-energy (most stable) conformations of a molecule. For a molecule like this compound, MM2 could be used to predict the preferred orientation of the butyl group relative to the anhydride ring. Research on other cyclic anhydrides has utilized MM2 calculations to determine the optimal position for nucleophilic attack, providing insights into the molecule's reactivity. researchgate.net The MM2 force field is parameterized based on experimental data, including thermodynamic properties and vibrational frequencies, to ensure its accuracy. youtube.com

Table 2: Components of a Typical Molecular Mechanics (MM2) Force Field

| Interaction Term | Description | Typical Mathematical Form |

| Bond Stretching | Energy change from deforming a bond length from its equilibrium value (b₀). | E = Kb(b - b₀)² |

| Angle Bending | Energy change from deforming a bond angle from its equilibrium value (θ₀). | E = Kθ(θ - θ₀)² |

| Torsion (Dihedral) | Energy associated with rotation around a bond, often represented as a Fourier series. | E = V₁/2(1+cosφ) + V₂/2(1-cos2φ) + V₃/2(1+cos3φ) |

| Van der Waals | Non-bonded interactions between atoms, typically modeled with a Lennard-Jones or similar potential. | E = f(distance between non-bonded atoms) |

| Source: Based on general descriptions of molecular mechanics force fields. nih.govgaussian.com |

Applications in Advanced Materials Science

Polymer Additives and Compatibilizers

In its role as an additive, butylsuccinic anhydride (B1165640) is utilized to modify and improve the characteristics of polymer blends and composites. By reacting with polymer chains or filler surfaces, it can significantly enhance the material's performance during and after processing.

The incorporation of mineral fillers like calcium carbonate into biodegradable polymers such as polylactic acid (PLA) often presents challenges, including reduced thermal stability during processing. google.comupc.edu The alkaline nature of calcium carbonate can catalyze the depolymerization of PLA's ester bonds, compromising the integrity of the composite. upc.edu

Table 1: Effect of Mono-substituted Succinic Anhydride (SSA) on PLA/CaCO₃ Composites

| Property | Observation in PLA/CaCO₃ without SSA | Effect of Adding SSA | Rationale |

| Thermal Stability | Reduced stability due to catalytic depolymerization of PLA by basic CaCO₃. upc.edu | Improved thermal stability during processing. google.com | SSA surface treatment inhibits reactions between PLA and CaCO₃, reducing polymer decomposition. google.com |

| Processability | Can be difficult to process at high temperatures due to polymer degradation. google.com | Facilitated processability. google.com | Stabilization of the polymer matrix allows for more consistent processing. google.com |

A common issue when incorporating fillers like calcium carbonate into polymers is an undesirable change in rheological properties, particularly an increase in the melt flow rate (MFR). google.comgoogle.com A higher MFR indicates that the polymer has become more fluid upon heating, which is often a sign of reduced molecular weight due to polymer chain scission or hydrolysis. google.comgoogle.com This increased fluidity can be problematic for many polymer processing techniques. google.com

The use of mono-substituted succinic anhydrides, such as butylsuccinic anhydride, has been shown to effectively address this problem. google.comgoogle.com When added to a polymer composition before or during compounding, the anhydride can decrease the MFR. google.comepo.org For certain polymer compositions, the objective is to reduce the MFR by at least 10% compared to a composition without the anhydride additive. google.com This modification helps to improve the mechanical properties and maintain a suitable viscosity for processing. google.comgoogle.com

Synthesis of Biodegradable Polymers and Copolymers

Beyond its use as an additive, the succinate (B1194679) structure is a foundational component in the synthesis of various biodegradable polyesters.

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester (B1180765) with mechanical properties comparable to polypropylene. wikipedia.org The polymer consists of repeating units of butylene succinate. wikipedia.org The synthesis of PBS is most commonly achieved through a two-step process involving the direct esterification of succinic acid with 1,4-butanediol. wikipedia.orgmdpi.com In the first step, an excess of the diol reacts with the diacid to form PBS oligomers. wikipedia.org Subsequently, these oligomers undergo trans-esterification under vacuum to build high molecular weight polymer chains. wikipedia.org

While the direct monomer is succinic acid, this compound is its chemical derivative (acid anhydride). google.com The resulting PBS polymer is a promising biodegradable alternative to conventional plastics for applications in packaging, disposable tableware, and medical articles. wikipedia.org

Table 2: Poly(butylene succinate) (PBS) Overview

| Property | Description |

| Polymer Type | Thermoplastic, aliphatic polyester. wikipedia.orgmdpi.com |

| Monomers | Succinic acid and 1,4-butanediol. mdpi.comdiva-portal.org |

| Repeating Unit | Butylene succinate (C₈H₁₂O₄)n. wikipedia.org |

| Key Properties | Biodegradable, comparable properties to polypropylene. wikipedia.orgeuroplas.com.vn |

| Common Synthesis | Two-step process: direct esterification followed by polycondensation. wikipedia.org |

The copolymerization of cyclic anhydrides with epoxides represents a versatile route to creating biodegradable polyesters with a wide range of properties. nih.gov Succinic anhydride, a renewable building block, can be copolymerized with epoxides like propylene (B89431) oxide to synthesize poly(propylene succinate). nih.gov

This reaction presents challenges, as succinic anhydride is generally less reactive than other anhydrides, and achieving high molecular weight copolymers can be difficult. nih.gov However, research has identified effective catalyst systems, such as organoborane/Lewis base pairs, to facilitate the reaction. nih.gov These metal-free catalytic systems can produce fully alternating copolymers. nih.gov For instance, the copolymerization of propylene oxide and succinic anhydride using a triethylborane (B153662) (TEB) and a phosphazene base (t-BuP₁) catalyst has achieved a turnover frequency (TOF) of 128 h⁻¹ and resulted in polyesters with a number average molecular weight (Mn) up to 20.4 kg/mol . nih.gov This method provides a pathway to new biodegradable materials from potentially bio-based resources. nih.gov

Block copolymers, which consist of distinct segments of different polymers, are synthesized to combine the properties of their constituent parts. nih.govharth-research-group.org A common strategy involves using a pre-made polymer as a "macroinitiator" to start the polymerization of a second monomer. nih.govmdpi.com

In this context, polyesters derived from butyl succinate units, such as poly(butylene succinate), can serve as effective macroinitiators for the ring-opening polymerization of cyclic monomers like L-lactide and glycolide (B1360168). mdpi.com This process has been used to create block copolymers intended for biomedical applications, such as scaffolds for tissue engineering. mdpi.com For example, a poly(butylene succinate) macroinitiator can be used to initiate the polymerization of L-lactide, resulting in a poly(l-lactide)-block-poly(butylene succinate) copolymer. mdpi.com By incorporating glycolide as well, terpolymers such as poly(l-lactide-co-glycolide)–block–poly(butylene succinate) can be synthesized, which may exhibit lower crystallinity and be more suitable for certain applications. mdpi.com

Table 3: Synthesis of Block Copolymers using Poly(butylene succinate) Macroinitiators

| Macroinitiator | Monomer(s) Polymerized | Resulting Block Copolymer | Intended Application |

| Poly(butylene succinate) | L-Lactide | Poly(l-lactide)–block–poly(butylene succinate) | Biomedical materials. mdpi.com |

| Poly(butylene succinate-co-butylene citrate) | L-Lactide and Glycolide | Poly(l-lactide–co–glycolide)–block–poly(butylene succinate–co–butylene citrate) | Scaffolds for tissue engineering. mdpi.com |

Cryopreservation Agents and Ice Recrystallization Inhibition

Cryopreservation is a critical technique for the long-term storage of biological materials, such as cells and tissues. frontiersin.org The primary challenge in cryopreservation is mitigating the damage caused by the formation and growth of ice crystals during freezing and thawing. frontiersin.orgpantheracryo.com Ice recrystallization, the process where larger ice crystals grow at the expense of smaller ones, is particularly detrimental to cell viability. pantheracryo.comnih.gov To counter this, scientists have focused on developing cryoprotectants that can inhibit this process. pantheracryo.com

Researchers have explored the modification of polymers to enhance their cryoprotective properties, specifically their ability to inhibit ice recrystallization. frontiersin.org One promising approach involves the hydrophobic modification of polyampholytes, such as carboxylated poly-L-lysine (COOH-PLL). frontiersin.orgacs.org Introducing hydrophobic moieties into these polymers has been shown to enhance their ability to inhibit ice recrystallization. acs.org

This compound is utilized in the synthesis of these advanced cryoprotectants by reacting it with polymers like ε-poly-L-lysine (PLL). acs.orgzhangqiaokeyan.com This reaction introduces a butyl group, a hydrophobic component, onto the polymer backbone. acs.orgjaist.ac.jp In one line of research, ε-poly-L-lysine was reacted with different carboxylic anhydrides, including this compound (BSA), succinic anhydride (SA), glutaric anhydride (GA), and 3,3-dimethyl glutaric anhydride (DMGA), to produce a series of hydrophobically modified polymers. acs.org

The resulting polyampholytes, such as PLL-BSA, were then evaluated for their ability to stabilize vitrification solutions—substances that allow water to solidify into a glassy state without forming ice crystals. frontiersin.orgacs.org The addition of these modified polymers to vitrification solutions containing ethylene (B1197577) glycol and sucrose (B13894) was found to prevent ice crystallization during both cooling and warming phases. frontiersin.orgacs.org This effect is attributed to the enhanced stabilization of the glassy state, which reduces the risk of devitrification (the process of a glassy solid becoming crystalline). acs.org

Studies using differential scanning calorimetry (DSC) confirmed that hydrophobic modifications significantly improved the vitrification properties of the solutions. frontiersin.orgacs.org While the introduction of hydrophobic groups enhances ice crystallization inhibition, it can also increase the cytotoxicity of the polymer. acs.org For instance, PLL-BSA was found to have higher cytotoxicity compared to PLL-DMGA, another hydrophobically modified polymer. acs.org This highlights the need to balance hydrophobicity for effective cryopreservation with biocompatibility for cell survival. acs.org The modification of branched polyethyleneimine (PEI) with this compound has also been explored, leading to the formation of self-assembling nanoparticles with a reduced surface charge compared to the unmodified polymer. jaist.ac.jp

Table 1: Comparison of Poly-L-Lysine (PLL) Modified with Different Anhydrides for Cryopreservation

| Modifying Anhydride | Resulting Polymer | Key Research Finding | Source |

|---|---|---|---|

| This compound (BSA) | PLL-BSA | Effectively inhibits ice recrystallization but exhibits higher cytotoxicity compared to other modifications. acs.org The modification reduces the positive surface charge of the polymer backbone. jaist.ac.jp | acs.orgjaist.ac.jp |

| 3,3-Dimethylglutaric Anhydride (DMGA) | PLL-DMGA | Provides a good balance of ice crystallization inhibition and lower cytotoxicity, leading to high cell viability post-thawing. acs.org | acs.org |

| Succinic Anhydride (SA) | PLL-SA | Serves as a baseline carboxylated polyampholyte for comparison with hydrophobically modified versions. acs.orgjaist.ac.jp | acs.orgjaist.ac.jp |

| Glutaric Anhydride (GA) | PLL-GA | Used to create hydrophobic COOH-PLL to study the effect of hydrophobicity on inhibiting ice recrystallization. frontiersin.orgacs.org | frontiersin.orgacs.org |

Nanocomposites and Intercalation Chemistry

The development of polymer nanocomposites often involves the integration of inorganic fillers, like clays, into a polymer matrix to enhance material properties. researchgate.net Montmorillonite (B579905) (MMT), a member of the smectite family of clays, is frequently used as a nano-additive. researchgate.netmdpi.com A key challenge is ensuring the compatibility and proper dispersion of the clay within the polymer, which is often achieved by modifying the clay surface through a process called intercalation. researchgate.netresearchgate.net Intercalation involves inserting molecules into the layered structure of the clay, expanding the distance between the layers (the gallery or basal spacing). researchgate.netnih.gov

Alkyl-substituted derivatives of succinic anhydride, including this compound, have been investigated for their potential to intercalate into the layers of montmorillonite clay. researchgate.netresearchgate.net The goal of this intercalation is to make the naturally hydrophilic clay more compatible with hydrophobic polymers like polyethylene (B3416737). researchgate.netresearchgate.net

Research has shown that tailored compounds based on alkylsuccinic anhydrides can be successfully inserted into the MMT galleries. researchgate.netresearchgate.net This expansion of the clay lattice has been confirmed using techniques such as wide-angle X-ray diffraction (WAXD) and Fourier-transform infrared spectroscopy (FTIR). researchgate.net The process typically involves a solution dispersion technique to facilitate the interaction between the anhydride derivative and the clay. researchgate.net